molecular formula C21H14O5 B1591891 3-O-Methylfluorescein CAS No. 65144-30-1

3-O-Methylfluorescein

Cat. No. B1591891
CAS RN: 65144-30-1
M. Wt: 346.3 g/mol
InChI Key: KDXNYSZNOWTPLE-UHFFFAOYSA-N
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Description

3-O-Methylfluorescein, also known as 3-Methylfluorescein or 3MF, is a fluorescent dye or fluorophore that belongs to the family of xanthene dyes . It is a derivative of fluorescein where a methyl group is attached to the third position of the xanthene ring . It is used as an intermediate in the synthesis of 3-O-Methylfluorescein Phosphate Bis-Cyclohexylammonium Salt, which is used in fluorimetric studies .


Synthesis Analysis

The synthesis of 3-O-Methylfluorescein involves several methods . The product has a molecular formula of C21H14O5 and a molecular weight of 346.3329 . The reaction conditions involve the use of sodium hydroxide in methanol and water at 20 degrees Celsius for 10 hours .


Molecular Structure Analysis

The molecular structure of 3-O-Methylfluorescein is represented by the formula C21H14O5 . The molecular weight is 346.33 .


Chemical Reactions Analysis

While specific chemical reactions involving 3-O-Methylfluorescein are not detailed in the search results, it’s important to note that many synthetic transformations are centered on the alteration of oxidation states .


Physical And Chemical Properties Analysis

3-O-Methylfluorescein has a molecular weight of 346.33 . It has a density of 1.4±0.1 g/cm3, a boiling point of 525.8±50.0 °C at 760 mmHg, and a flash point of 188.7±23.6 °C .

Scientific Research Applications

Enzyme Activity Assays

3-O-Methylfluorescein: is used as a substrate in enzyme activity assays, particularly for studying the hydrolysis by phosphatases . The reaction product, O-methylfluorescein , is detected through its fluorescence, providing a sensitive measure of enzyme activity. This application is crucial in biochemistry and molecular biology for understanding enzyme kinetics and function.

Fluorescent Probing

The compound serves as a fluorescent probe due to its optical properties. It’s used in the design and synthesis of fluorescent probes, which are vital tools in biomedical research, environmental monitoring, and food safety . These probes can detect biomolecules or molecular activities within cells, offering insights into cellular processes and molecular interactions.

Pharmacological Research

In pharmacology, 3-O-Methylfluorescein is utilized as a selective fluorometric substrate for certain cytochrome P450 enzymes, such as CYP2C19 and CYP1A1 . Studying these enzymes is essential for drug development and understanding drug metabolism, as they play a significant role in the biotransformation of pharmaceuticals.

Safety And Hazards

3-O-Methylfluorescein is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

3'-hydroxy-6'-methoxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O5/c1-24-13-7-9-17-19(11-13)25-18-10-12(22)6-8-16(18)21(17)15-5-3-2-4-14(15)20(23)26-21/h2-11,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXNYSZNOWTPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593129
Record name 3'-Hydroxy-6'-methoxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Methylfluorescein

CAS RN

65144-30-1
Record name 3'-Hydroxy-6'-methoxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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